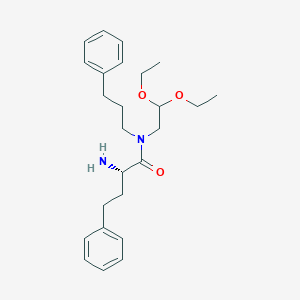
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core butanamide structure, followed by the introduction of the amino group and the phenyl substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and other industries.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
科学研究应用
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or antiepileptic agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and reducing seizure activity.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and have been studied for their biological activities.
Phthalimide derivatives: These compounds also exhibit anticonvulsant properties and are used in medicinal chemistry.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C25H36N2O3 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C25H36N2O3/c1-3-29-24(30-4-2)20-27(19-11-16-21-12-7-5-8-13-21)25(28)23(26)18-17-22-14-9-6-10-15-22/h5-10,12-15,23-24H,3-4,11,16-20,26H2,1-2H3/t23-/m0/s1 |
InChI 键 |
ANONAJZFLLACMH-QHCPKHFHSA-N |
手性 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC |
规范 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
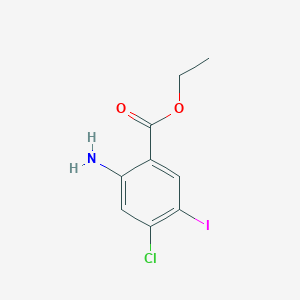
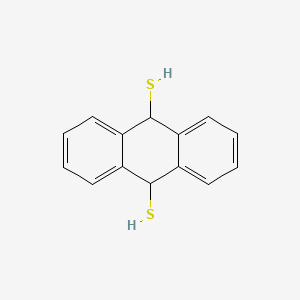
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)

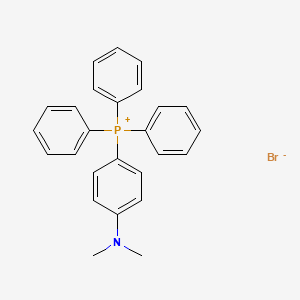
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
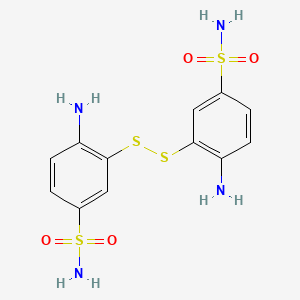
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
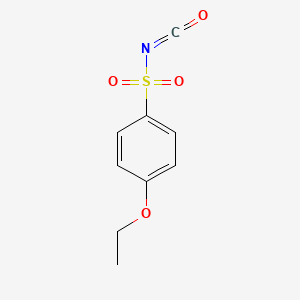
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
